molecular formula C14H13N5O4S B12758658 Ethyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate CAS No. 145865-71-0

Ethyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate

Cat. No.: B12758658
CAS No.: 145865-71-0
M. Wt: 347.35 g/mol
InChI Key: GOZJQBZVLYOXNB-CAOOACKPSA-N
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Description

Ethyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of hydrazones and pyrazoles This compound is characterized by its unique structure, which includes a pyrazole ring, a sulfonyl group, and a cyanophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl cyanoacetate with hydrazine hydrate to form the corresponding hydrazide . This intermediate is then reacted with 4-cyanobenzaldehyde under acidic conditions to yield the desired hydrazone . The reaction conditions often include the use of ethanol as a solvent and a temperature range of 0°C to room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives .

Mechanism of Action

The mechanism of action of Ethyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydrazone moiety can form stable complexes with metal ions, which may inhibit enzyme activity . Additionally, the sulfonyl group can participate in hydrogen bonding and other interactions that modulate the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate is unique due to the combination of its pyrazole ring, sulfonyl group, and cyanophenyl moiety.

Properties

CAS No.

145865-71-0

Molecular Formula

C14H13N5O4S

Molecular Weight

347.35 g/mol

IUPAC Name

ethyl 5-[[(E)-(4-cyanophenyl)methylideneamino]sulfamoyl]-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C14H13N5O4S/c1-2-23-14(20)12-9-16-18-13(12)24(21,22)19-17-8-11-5-3-10(7-15)4-6-11/h3-6,8-9,19H,2H2,1H3,(H,16,18)/b17-8+

InChI Key

GOZJQBZVLYOXNB-CAOOACKPSA-N

Isomeric SMILES

CCOC(=O)C1=C(NN=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)C#N

Canonical SMILES

CCOC(=O)C1=C(NN=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)C#N

Origin of Product

United States

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